molecular formula C4H8N2O3 B12091926 2-Methoxymalonamide CAS No. 5018-31-5

2-Methoxymalonamide

Cat. No.: B12091926
CAS No.: 5018-31-5
M. Wt: 132.12 g/mol
InChI Key: ZSPWEJMLRCUCIX-UHFFFAOYSA-N
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Description

2-Methoxymalonamide is an organic compound with the molecular formula C4H8N2O3. It is a derivative of malonamide, where one of the hydrogen atoms on the carbon adjacent to the amide groups is replaced by a methoxy group.

Properties

CAS No.

5018-31-5

Molecular Formula

C4H8N2O3

Molecular Weight

132.12 g/mol

IUPAC Name

2-methoxypropanediamide

InChI

InChI=1S/C4H8N2O3/c1-9-2(3(5)7)4(6)8/h2H,1H3,(H2,5,7)(H2,6,8)

InChI Key

ZSPWEJMLRCUCIX-UHFFFAOYSA-N

Canonical SMILES

COC(C(=O)N)C(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methoxymalonamide can be synthesized through the ammonolysis of methoxypropanedioic acid esters. The reaction typically involves the use of liquid ammonia to convert methoxypropanedioic acid esters into 2-Methoxymalonamide . The reaction conditions generally require a controlled temperature and pressure to ensure the complete conversion of the ester to the amide.

Industrial Production Methods

In an industrial setting, the production of 2-Methoxymalonamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the purification process may involve crystallization or other separation techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

2-Methoxymalonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce simpler amides. Substitution reactions can result in a wide range of derivatives, depending on the nucleophile used .

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis
2-Methoxymalonamide serves as an important intermediate in the synthesis of diverse organic compounds. Its structure allows for various chemical reactions, including oxidation, reduction, and substitution, leading to the formation of different derivatives. These derivatives can be tailored for specific applications in pharmaceuticals and materials science.

Biological Applications

Enzyme Interaction Studies
The compound is utilized in biochemical studies to explore enzyme interactions and metabolic pathways. Research has shown that 2-Methoxymalonamide can act as a substrate for certain enzymes, facilitating the investigation of their mechanisms of action.

Anticancer Activity
Recent studies have highlighted the anticancer potential of 2-Methoxymalonamide derivatives. For example, a study assessed several malonamide compounds against cancer cell lines such as MCF-7 (breast cancer) and PC-3 (prostate cancer). The results indicated promising cytotoxicity:

CompoundCell LineIC50 (µM)
3cMCF-77 ± 1.12
3eMCF-75 ± 0.5
3lMCF-75 ± 0.25
3dPC-3>100

These findings suggest that structural modifications can enhance anticancer activity compared to traditional chemotherapeutics like cisplatin.

Antibacterial Properties

The antibacterial efficacy of 2-Methoxymalonamide and its derivatives has been evaluated against antibiotic-resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA). The following table summarizes the minimum inhibitory concentrations observed:

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
26MRSA<10 µg/mL
28E. coli<20 µg/mL
29S. aureus<15 µg/mL

The presence of electron-withdrawing groups was found to significantly enhance antibacterial activity, indicating potential for developing new antibiotics from malonamide derivatives.

Enzyme Inhibition Studies

2-Methoxymalonamide has also been investigated for its role as an enzyme inhibitor. Notably, it has shown effectiveness as an α-glucosidase inhibitor, which is crucial for managing diabetes by controlling blood sugar levels:

CompoundEnzymeIC50 (µM)
3aα-Glucosidase15 ± 0.5
3bα-Glucosidase20 ± 1.0

These studies demonstrate that modifications to the malonamide structure can enhance enzyme inhibitory potency.

Case Studies

Anticancer Efficacy in Vivo
A recent animal study investigated the anticancer efficacy of a selected malonamide derivative using a xenograft model with MCF-7 cells. The compound was administered at varying doses over four weeks, resulting in significant tumor reduction compared to control groups treated with saline or standard chemotherapy agents.

Antibiotic Resistance
Another case study focused on the application of malonamide derivatives against biofilm-forming bacteria. The results indicated that compound 26 effectively disrupted biofilm formation in MRSA cultures, suggesting a novel mechanism of action distinct from traditional antibiotics.

Mechanism of Action

The mechanism of action of 2-Methoxymalonamide involves its interaction with specific molecular targets. The compound can act as a substrate for certain enzymes, leading to the formation of intermediate products that participate in various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methoxymalonamide is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and applications.

Biological Activity

Introduction

2-Methoxymalonamide is a compound belonging to the malonamide family, which has garnered attention for its diverse biological activities, particularly in medicinal chemistry. This article explores the biological activity of 2-methoxymalonamide, highlighting its anticancer, antibacterial, and enzyme inhibitory properties based on recent research findings.

Chemical Structure and Synthesis

2-Methoxymalonamide can be synthesized through various organic reactions involving malonic acid derivatives. The general structure of malonamides includes two amide groups attached to a central carbon framework. The methoxy group in 2-methoxymalonamide enhances its solubility and may influence its biological interactions.

Anticancer Activity

Recent studies have demonstrated that malonamide derivatives exhibit significant anticancer properties. For instance, a study evaluated several malonamide compounds against various cancer cell lines, including MCF-7 (breast cancer) and PC-3 (prostate cancer). The results indicated that certain derivatives showed promising cytotoxicity:

CompoundCell LineIC50 (µM)
3cMCF-77 ± 1.12
3eMCF-75 ± 0.5
3lMCF-75 ± 0.25
3dPC-3>100

These findings suggest that the structural modifications in malonamides can lead to enhanced anticancer activity, with some compounds exhibiting lower IC50 values than traditional chemotherapeutics like cisplatin .

Antibacterial Activity

2-Methoxymalonamide and its derivatives have also been evaluated for their antibacterial properties. A study focused on the synthesis of various malonamide derivatives and their effectiveness against antibiotic-resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus). The results showed that certain compounds had excellent cell inhibitory effects:

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
26MRSA<10 µg/mL
28E. coli<20 µg/mL
29S. aureus<15 µg/mL

The study concluded that the presence of electron-withdrawing groups significantly contributed to the antibacterial activity of these compounds, indicating a potential for developing new antibiotics from malonamide derivatives .

Enzyme Inhibition Studies

2-Methoxymalonamide's role as an enzyme inhibitor has been explored in several contexts. A study highlighted its effectiveness as an α-glucosidase inhibitor, which is crucial for managing diabetes by controlling blood sugar levels:

CompoundEnzymeIC50 (µM)
3aα-Glucosidase15 ± 0.5
3bα-Glucosidase20 ± 1.0

The inhibition constants (Ki) were determined using spectrophotometric assays, demonstrating that modifications to the malonamide structure can enhance enzyme inhibitory potency .

Case Study: Anticancer Efficacy in Vivo

A recent animal study investigated the anticancer efficacy of a selected malonamide derivative in a xenograft model using MCF-7 cells. The compound was administered at varying doses over four weeks, showing significant tumor reduction compared to control groups treated with saline or standard chemotherapy agents.

Case Study: Antibiotic Resistance

Another case study focused on the application of malonamide derivatives against biofilm-forming bacteria. The results indicated that compound 26 effectively disrupted biofilm formation in MRSA cultures, suggesting a novel mechanism of action distinct from traditional antibiotics.

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